![molecular formula C22H16N4O5S2 B2380886 N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1116050-19-1](/img/structure/B2380886.png)

N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

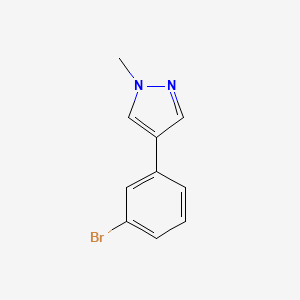

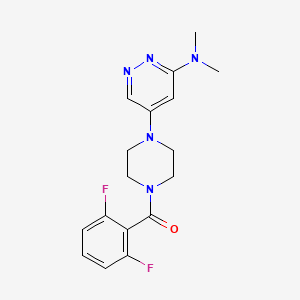

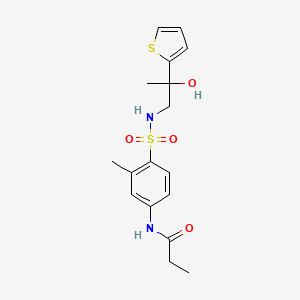

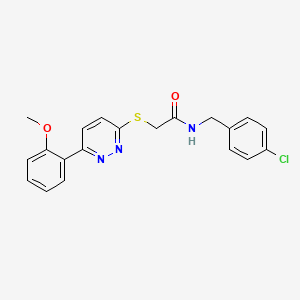

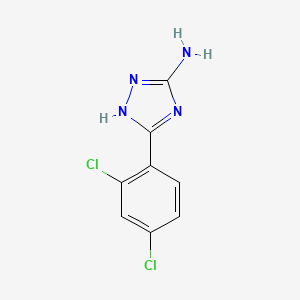

The compound contains several functional groups including a fluorophenyl group, a pyrrolidinylsulfonyl group, and an oxadiazolyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound’s structure includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle. This ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains a phenyl ring with a fluorine substituent, which could affect the compound’s electronic properties and reactivity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications

Antimicrobial and Antifungal Agents

Compounds related to N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide have demonstrated significant potential as antimicrobial and antifungal agents. Studies have highlighted the synthesis of novel fluorinated compounds with notable antibacterial and antifungal activities. For instance, derivatives encompassing pyridyl 1,3,4-oxadiazole motifs were synthesized and tested for their in vitro antimicrobial activity, showing potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and effective antifungal capabilities (Desai et al., 2016). Another study on the synthesis and biological evaluation of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-tuberculosis activity and superior antimicrobial activity, emphasizing the compound's potential in addressing infectious diseases (Mamatha S.V et al., 2019).

Anticonvulsant Activity

The synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has unveiled promising anticonvulsant properties. These compounds, blending chemical fragments of known antiepileptic drugs, have shown broad spectra of activity across preclinical seizure models, indicating their potential as novel therapeutic agents for epilepsy treatment (Kamiński et al., 2015).

Anticancer Agents

Research into this compound and similar compounds has also uncovered their potential as anticancer agents. Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines. These studies reveal that certain derivatives exhibited superior cytotoxicity and topoisomerase IIα inhibitory activity, highlighting the compounds' potential in cancer therapy (Raquib Alam et al., 2016).

Fluorinated Polymers for High-Performance Applications

Beyond biomedical applications, derivatives of this compound have been explored in the development of fluorinated polymers. New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, exhibiting high thermal stability, excellent solubility in polar organic solvents, and potential for applications requiring durable materials with high-performance characteristics (Hamciuc et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[(5-methylfuran-2-yl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O5S2/c1-12-4-5-13(30-12)9-26-21(27)14-7-16-17(29-11-28-16)8-15(14)23-22(26)33-10-19-24-20(25-31-19)18-3-2-6-32-18/h2-8H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBSFLSDKDFPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CS6)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)

![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)

![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)